molecular formula C16H16N4O4S3 B2672585 N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1049832-88-3

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2672585
CAS No.: 1049832-88-3
M. Wt: 424.51
InChI Key: YWOAEHQCWWTQQZ-UHFFFAOYSA-N
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Description

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at position 3. The oxadiazole ring is linked to a piperidine-2-carboxamide group, which is further functionalized with a thiophene-2-sulfonyl substituent. This structure combines multiple pharmacophoric elements:

  • 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in modulating electronic properties.
  • Thiophene: A sulfur-containing aromatic ring that enhances lipophilicity and influences binding interactions.
  • Piperidine: A six-membered nitrogen-containing ring that contributes to conformational flexibility and bioavailability.

Its synthesis likely involves cyclization of acylthiosemicarbazides (for oxadiazole formation) and sulfonylation reactions, analogous to methods described for related thiadiazole derivatives .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S3/c21-14(17-16-19-18-15(24-16)12-6-3-9-25-12)11-5-1-2-8-20(11)27(22,23)13-7-4-10-26-13/h3-4,6-7,9-11H,1-2,5,8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOAEHQCWWTQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylic acid derivative, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with a suitable reagent to form the 1,3,4-oxadiazole ring. The final step involves the sulfonylation of the piperidine ring and subsequent coupling with the oxadiazole-thiophene intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines .

Scientific Research Applications

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can be contextualized against structurally related heterocycles, particularly 1,3,4-thiadiazoles, 1,2,4-oxadiazoles, and piperidine-containing analogs.

Table 1: Structural and Functional Comparison

Compound Class Core Heterocycle Key Substituents Biological Activity Synthesis Method
Target Compound 1,3,4-Oxadiazole Thiophene-2-yl, Thiophene-sulfonyl Undisclosed (predicted kinase/antimicrobial) Cyclization, sulfonylation
5-R-Carbonylamino-1,3,4-thiadiazoles 1,3,4-Thiadiazole Sulfanylacetic acid derivatives Anticonvulsant, antiproliferative Heterocyclization, S-alkylation
Piperidine-1,3,4-oxadiazole hybrids 1,3,4-Oxadiazole Benzene-sulfonyl, alkyl groups Antimicrobial, anti-inflammatory Microwave-assisted cyclization
Thiophene-1,2,4-oxadiazoles 1,2,4-Oxadiazole Nitro groups, aryl sulfonamides Anticancer, COX-2 inhibition Nitrile oxide cycloaddition

Key Findings:

Core Heterocycle Influence: 1,3,4-Oxadiazole vs. Thiadiazoles, however, exhibit higher lipophilicity, which may improve membrane permeability . Biological Activity: Thiadiazole derivatives from demonstrated antiproliferative activity (IC₅₀: 2–10 μM in cancer cell lines) and anticonvulsant effects (ED₅₀: 15–30 mg/kg in murine models). The target oxadiazole analog may show divergent activity due to altered electronic profiles .

Substituent Effects: Thiophene vs. Piperidine Modifications: Piperidine-2-carboxamide derivatives are less basic than their piperazine counterparts, reducing off-target interactions with cationic channels.

Synthetic Accessibility :

  • The target compound’s synthesis shares similarities with 1,3,4-thiadiazole derivatives (e.g., heterocyclization of acylated intermediates). However, oxadiazole formation typically requires harsher conditions (e.g., dehydrating agents like POCl₃) compared to thiadiazoles, which form readily with CS₂ .

Computational Predictions :

  • PASS (Prediction of Activity Spectra for Substances) analysis of thiadiazole derivatives highlighted antiproliferative and anticonvulsant activities. Analogous predictions for the target oxadiazole compound may prioritize kinase inhibition or antimicrobial activity due to the sulfonyl group’s role in disrupting bacterial membranes .

Biological Activity

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a thiophene ring , an oxadiazole ring , and a piperidine moiety , which contribute to its biological properties. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : The oxadiazole is formed through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Thiophene Ring : This is accomplished via coupling reactions such as Suzuki or Stille coupling using thiophene derivatives.
  • Attachment of the Piperidine Group : The piperidine moiety is introduced through amide bond formation with appropriate coupling reagents.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) . The mechanisms attributed to their anticancer effects include:

  • Inhibition of DNA and RNA Synthesis : Compounds containing oxadiazole rings can disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Targeting Kinases : These compounds may interact with key kinases involved in tumorigenesis, thus hindering cancer progression .

Anti-inflammatory Effects

Research has also suggested that the compound possesses anti-inflammatory properties. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with cellular signaling pathways by acting on receptors or other proteins that regulate cell growth and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompoundActivityCell Line
Syed et al. (2023)N-[4-(5-methyl/phenyl)-1,3,4-oxadiazol-2-yl]-benzamidesAnti-inflammatoryNot specified
El-Nagdi et al. (2023)(E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamidesAnticancerVarious cancer cell lines
Recent Synthesis Study5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesAntitumorHepG-2, A549

These findings underscore the potential for developing new therapeutic agents based on the structural framework of this compound.

Q & A

Q. What are the key synthetic pathways for N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves three stages:

Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux with POCl₃ or other dehydrating agents .

Piperidine sulfonylation : Reaction of piperidine-2-carboxamide with thiophene-2-sulfonyl chloride in dichloromethane using a base (e.g., triethylamine) to neutralize HCl .

Coupling reactions : Amide bond formation between oxadiazole and piperidine moieties using carbodiimide coupling agents (e.g., EDC/HOBt) .

Q. Optimization strategies :

  • Temperature control : Reflux in aprotic solvents (DMF, acetonitrile) improves oxadiazole cyclization yields.
  • Catalyst screening : Use of iodine or FeCl₃ enhances electrophilic substitution in thiophene-containing intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

Answer: Core techniques :

  • NMR : ¹H/¹³C NMR identifies thiophene protons (δ 6.8–7.5 ppm) and sulfonyl groups (δ ~3.5 ppm for SO₂) .
  • IR : Peaks at 1670–1700 cm⁻¹ (C=O stretching) and 1150–1200 cm⁻¹ (S=O stretching) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions and fragments (e.g., loss of sulfonyl groups) .

Q. Addressing contradictions :

  • X-ray crystallography resolves ambiguous NOE correlations (e.g., piperidine chair vs. boat conformations) .
  • 2D NMR (COSY, HSQC) clarifies overlapping signals in aromatic regions caused by thiophene and oxadiazole rings .

Q. What are the primary biological targets of this compound, and how are in vitro assays designed to evaluate its activity?

Answer: Putative targets :

  • Kinase inhibition : Molecular docking suggests binding to ATP pockets of PI3K/AKT/mTOR pathway kinases due to sulfonyl and oxadiazole motifs .
  • Antimicrobial activity : Thiophene groups disrupt bacterial membrane integrity via hydrophobic interactions .

Q. Assay design :

  • Kinase inhibition : Use recombinant kinases (e.g., PI3Kγ) with ATP-Glo™ luminescence assays (IC₅₀ calculations) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies for kinase inhibition?

Answer: Factors causing variability :

  • Enzyme source : Recombinant vs. native kinases (post-translational modifications affect binding) .
  • Assay conditions : ATP concentration (Km vs. non-Km levels) and buffer pH alter inhibitory potency .

Q. Methodological solutions :

  • Standardized protocols : Adopt Eurofins’ KinaseProfiler® assays with fixed ATP (1 mM) and pH 7.5 .
  • Control compounds : Include staurosporine or LY294002 as benchmarks for data normalization .

Q. What strategies are effective in improving the metabolic stability of this compound without compromising activity?

Answer: Structural modifications :

  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP3A4-mediated oxidation .
  • Oxadiazole bioisosteres : Replace 1,3,4-oxadiazole with 1,2,4-triazole to enhance metabolic stability while retaining H-bonding capacity .

Q. Experimental validation :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Pharmacokinetic profiling : Oral administration in Sprague-Dawley rats with plasma sampling at 0–24h .

Q. How does the compound’s stereochemistry influence its binding to biological targets, and how is this analyzed?

Answer: Chiral centers : The piperidine-2-carboxamide moiety has two stereocenters, with R-configuration favoring kinase binding .

Q. Analytical methods :

  • Chiral HPLC : Use Chiralpak® AD-H columns (hexane/isopropanol) to separate enantiomers .
  • Circular dichroism (CD) : Compare spectra of enantiomers to correlate stereochemistry with conformational stability .

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